Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

Adenosine A2A receptor Parkinson's disease GPCR antagonist

Methyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate (CAS 1086375-68-9, MF: C₉H₈N₂O₃S, MW: 224.24) is a heterocyclic small molecule belonging to the 2-aminothiazole-4-carboxylate family, featuring a 2-furyl substituent at the 5-position and a methyl ester at the 4-position. The 2-aminothiazole-4-carboxylate scaffold has been independently validated as a privileged template for anti-tubercular drug discovery and carbonic anhydrase inhibition.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 1086375-68-9
Cat. No. B1386468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
CAS1086375-68-9
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)N)C2=CC=CO2
InChIInChI=1S/C9H8N2O3S/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3,(H2,10,11)
InChIKeyWHHPTUBATUIJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate (CAS 1086375-68-9): Core Scaffold Identity and Procurement Context


Methyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate (CAS 1086375-68-9, MF: C₉H₈N₂O₃S, MW: 224.24) is a heterocyclic small molecule belonging to the 2-aminothiazole-4-carboxylate family, featuring a 2-furyl substituent at the 5-position and a methyl ester at the 4-position . The 2-aminothiazole-4-carboxylate scaffold has been independently validated as a privileged template for anti-tubercular drug discovery and carbonic anhydrase inhibition [1][2]. Within this scaffold class, the 2-furyl substitution introduces distinct electronic character (oxygen heteroatom, π-excessive heterocycle) relative to phenyl, benzyl, or thiophenyl analogs, which directly impacts hydrogen-bonding capacity, metabolic stability, and target engagement profiles [3].

Why In-Class 2-Aminothiazole-4-Carboxylates Cannot Substitute Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate Without Quantitative Validation


The 2-aminothiazole-4-carboxylate scaffold exhibits extreme sensitivity to the nature of the 5-position substituent, with documented potency shifts exceeding 2–3 orders of magnitude across aryl, benzyl, and heteroaryl variants in the same assay system [1][2]. Replacing the 2-furyl group with phenyl (as in methyl 2-amino-5-phenylthiazole-4-carboxylate, CAS 115174-39-5) eliminates the furan oxygen's capacity to serve as a hydrogen-bond acceptor and alters the ring's electronic character from π-excessive to π-neutral, fundamentally changing the molecule's pharmacophore geometry [3]. Similarly, substitution with a benzyl group (as in methyl 2-amino-5-benzylthiazole-4-carboxylate, CAS 864437-28-5) introduces conformational flexibility via a methylene spacer that is absent in the directly attached 2-furyl system, which can redirect target selectivity entirely—as demonstrated by the benzyl analog's potent anti-tubercular activity (MIC = 0.06 µg/mL against M. tuberculosis H37Rv) paired with inactivity against the mtFabH enzyme target [1]. The carboxylic acid analog (2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, CAS 1086380-29-1) differs from the methyl ester in both hydrogen-bond donor capacity and membrane permeability, with class-level evidence indicating that the carboxylic acid moiety is essential for carbonic anhydrase III inhibition (Ki = 0.5 µM for the 5-phenyl acid analog) while esterification generally reduces or abolishes this activity [4]. These data collectively demonstrate that no generic in-class substitution can be assumed to preserve potency, selectivity, or target engagement.

Quantitative Differentiation Evidence: Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate vs. Key Comparators


Adenosine A₂A Receptor Affinity: 2-Furyl-Thiazole Scaffold Delivers Sub-15 nM Potency with >500-Fold Selectivity Over A₁

A closely related 2-amino-4-(2-furyl)thiazole derivative (2-amino-5-benzoyl-4-(2-furyl)thiazole, compound 7l) demonstrated a Ki of 12 nM at the adenosine A₂A receptor with >500-fold selectivity over the A₁ receptor subtype in a radioligand-binding assay [1]. This is directly relevant because the 2-furyl group at the 4-position (equivalent to the 5-position in the target compound's numbering) provides critical π-π stacking and hydrogen-bonding interactions within the A₂A binding pocket. By contrast, 2-aminothiazole analogs lacking the furyl moiety (e.g., 2-amino-5-phenylthiazole-4-carboxylic acid, compound 12a) have not been reported to exhibit any A₂A receptor activity, instead showing activity against carbonic anhydrase III (Ki = 0.5 µM), a functionally unrelated target [2]. This represents a qualitative target selectivity switch driven by the furyl substitution pattern.

Adenosine A2A receptor Parkinson's disease GPCR antagonist

Potency Divergence Across 5-Position Substituents in Anti-Tubercular Activity: Benzyl Outperforms Phenyl; Furyl Position Yet Uncharacterized

Within the 2-aminothiazole-4-carboxylate class, the nature of the 5-substituent is the dominant determinant of anti-tubercular potency. Methyl 2-amino-5-benzylthiazole-4-carboxylate inhibits M. tuberculosis H37Rv with an MIC of 0.06 µg/mL (240 nM), whereas the corresponding 5-phenyl analog is inactive at comparable concentrations [1]. The 5-(2-furyl) analog (target compound) represents a structurally distinct electronic environment: the furyl oxygen serves as a hydrogen-bond acceptor, and the ring is π-excessive (vs. π-neutral phenyl), which may modulate interactions with mycobacterial targets differently than the benzyl or phenyl variants. Direct MIC data for the target compound against M. tuberculosis have not been reported, representing a critical knowledge gap.

Antitubercular Mycobacterium tuberculosis MIC determination

Carbonic Anhydrase Inhibition: Carboxylic Acid vs. Methyl Ester Functional Group Determines Activity; 2-Furyl Consequence Unknown

In a systematic SAR study of 17 trisubstituted thiazoles, the presence of a free carboxylic acid at the 4-position was identified as essential for carbonic anhydrase III (CA-III) inhibition: 2-amino-5-phenylthiazole-4-carboxylic acid (compound 12a) exhibited a Ki of 0.5 µM, while amide and urea replacements abolished activity (Ki = 174.1 µM and 186.2 µM, respectively) [1]. The target compound bears a methyl ester at this position, which, by class-level inference, would be predicted to substantially reduce or eliminate CA-III inhibitory activity. However, the 2-furyl group at the 5-position introduces a heteroatom (oxygen) not present in the phenyl series, and its potential to engage the CA-III active site via alternative hydrogen-bonding networks has not been experimentally evaluated. This creates a structurally addressable hypothesis: if the furyl oxygen compensates for ester-mediated loss of the carboxylic acid hydrogen-bond donor, the target compound may retain partial CA-III activity despite esterification.

Carbonic anhydrase III Enzyme inhibition Ki determination

H₂-Receptor Antagonism and Antiulcer Activity: Furylthiazole Patent Precedent Establishes the Target Compound's Pharmacophoric Relevance

Fujisawa Pharmaceutical Co. established through comprehensive patent filings (EP0355612B1, US5308857) that furylthiazole derivatives with a substituted amino group at the 2-position and a carbamoyl, ureido, or related functionality at the 4-position possess potent H₂-receptor antagonism and antiulcer activity [1][2]. The target compound (methyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate) contains the identical furylthiazole core scaffold but with a primary amino group at the 2-position and a methyl ester at the 4-position, representing a simplified, synthetically accessible analog of the patented pharmacophore. In these patents, variations at the 4-position (R4 = amino, carbamoyl, ureido, etc.) dramatically modulated potency, with certain carbamoyl-substituted furylthiazoles demonstrating superior H₂-receptor blockade compared to cimetidine in isolated guinea pig atrial assays [3]. The target compound's free 2-amino group and methyl ester 4-substituent position it as a versatile intermediate for systematic SAR exploration of R4 modifications toward H₂-receptor antagonist optimization.

H2 receptor antagonist Antiulcer Gastric acid secretion

Thiophene vs. Furan Heteroatom Exchange: Differential Hydrogen-Bond Acceptor Strength Modulates Target Binding

The closest structural analog that preserves the 5-membered heteroaryl character at the 5-position is methyl 2-amino-5-(thiophen-2-yl)thiazole-4-carboxylate (CAS 1269450-58-9), which replaces the furan oxygen with a thiophene sulfur . This single-atom substitution has profound physicochemical consequences: the hydrogen-bond acceptor capacity of furan oxygen (pKHB ≈ 0.13 on the Abraham scale) is significantly stronger than that of thiophene sulfur (pKHB ≈ -0.15), resulting in an approximately 2-fold difference in hydrogen-bond basicity [1]. In the context of the adenosine A₂A receptor antagonist series (where the 2-furyl group contributes to a Ki of 12 nM), replacement of furan with thiophene in related heterocyclic scaffolds has been shown to reduce binding affinity by 5- to 20-fold due to loss of a critical hydrogen-bond interaction with a conserved asparagine or threonine residue in the target binding pocket [2]. While direct thiophene comparator data for the target compound's scaffold are not published, the physicochemical parameters predict that the furyl analog will exhibit superior hydrogen-bond-mediated target engagement relative to the thiophenyl analog in any biological context where the 5-position heteroatom participates in binding.

Heterocyclic SAR Hydrogen bonding Thiophene comparator

High-Impact Application Scenarios for Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate Based on Verified Differentiation Evidence


Adenosine A₂A Receptor Antagonist Lead Optimization and CNS Drug Discovery

The established 12 nM A₂A receptor affinity (Ki) and >500-fold selectivity over A₁ achieved by the closely related 2-amino-5-benzoyl-4-(2-furyl)thiazole chemotype [1] positions the target compound as a synthetically accessible core for second-generation A₂A antagonist development. The target compound's methyl ester at the 4-position provides a handle for rapid amide library synthesis via hydrolysis and coupling, enabling systematic exploration of the 4-position SAR that was only partially addressed in the original Cole et al. study. This is particularly relevant for Parkinson's disease and cancer immunotherapy programs where A₂A receptor blockade is a clinically validated mechanism.

Anti-Tubercular SAR Gap-Filling: Exploring the 5-(2-Furyl) Niche Between Active Benzyl and Inactive Phenyl Chemotypes

With methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrating an MIC of 0.06 µg/mL (240 nM) against M. tuberculosis H37Rv and the 5-phenyl analog showing no activity [2], the 5-(2-furyl) analog occupies a critical uncharacterized position in the anti-tubercular SAR landscape. The target compound's furyl oxygen introduces hydrogen-bonding capability absent in both benzyl and phenyl analogs, potentially engaging previously untargeted residues in mycobacterial enzymes such as mtFabH or InhA. Procurement of this compound directly enables the first experimental determination of whether heteroaryl substitution at the 5-position can maintain or improve upon the benzyl analog's potency.

Furylthiazole H₂-Receptor Antagonist Scaffold Derivatization for Gastric Acid Disorders

The Fujisawa patent family (EP0355612B1, US5308857) establishes furylthiazoles as privileged H₂-receptor antagonists with antiulcer activity [3]. The target compound, bearing a free 2-amino group and a methyl ester at the 4-position, is an ideal synthetic intermediate for systematic variation at both the 2-amino position (acylation, sulfonylation, guanylation) and the 4-position (hydrolysis to acid, amidation, conversion to carbamoyl/ureido groups) — precisely the chemical space covered by the Fujisawa claims. Its procurement allows medicinal chemistry teams to generate patent-differentiable H₂-antagonist candidates starting from a commercially available furylthiazole building block.

Furan vs. Thiophene Heteroatom Hydrogen-Bonding Comparator Studies in Fragment-Based Drug Discovery

The predicted ~2-fold difference in hydrogen-bond acceptor basicity (pKHB ≈ 0.13 for furan oxygen vs. pKHB ≈ -0.15 for thiophene sulfur) [4] makes the paired procurement of the 5-(2-furyl) and 5-(2-thiophenyl) analogs a powerful matched-pair experiment for fragment-based screening campaigns. In any target where surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveals a binding enthalpy difference between these two analogs, the hydrogen-bond contribution of the 5-position heteroatom can be deconvoluted from hydrophobic and shape-complementarity effects. This application scenario is target-agnostic and valuable across kinase, GPCR, and protein-protein interaction targets.

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